2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide
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Overview
Description
2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a methylacetamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide typically involves the chloroacetylation of m-aminophenol. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions are carefully controlled to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using methods such as infrared spectroscopy (IR), proton magnetic resonance (PMR), and mass spectroscopy .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinones, while substitution of the chloro group with amines results in the formation of corresponding amides .
Scientific Research Applications
2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in nucleophilic substitution reactions. These interactions can disrupt the normal function of bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-hydroxyphenyl)acetamide: Similar structure but with the hydroxy group in the para position.
2-Chloro-N-phenylacetamide: Lacks the hydroxy group, resulting in different chemical properties.
Uniqueness
2-Chloro-N-(3-hydroxyphenyl)-N-methylacetamide is unique due to the presence of both a hydroxy group and a chloro group on the phenyl ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(9(13)6-10)7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYILOKJSRKAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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